2-Acetamido-3-(4-hydroxyphenyl)propanamide
Overview
Description
2-Acetamido-3-(4-hydroxyphenyl)propanamide is an organic compound with the molecular formula C11H14N2O3. It is a derivative of phenylalanine and is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamido group and a hydroxyphenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-hydroxyphenyl)propanamide typically involves the acylation of 3-(4-hydroxyphenyl)alanine. One common method includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of 3-(4-hydroxyphenyl)alanine is protected using a suitable protecting group such as a benzyl group.
Acylation: The protected 3-(4-hydroxyphenyl)alanine is then acylated using acetic anhydride in the presence of a base like pyridine to form the acetamido derivative.
Deprotection: The protecting group is removed under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-hydroxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Acetamido-3-(4-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-(4-hydroxyphenyl)propanoic acid
- 2-Acetamido-3-(4-hydroxyphenyl)propylamine
- 2-Acetamido-3-(4-hydroxyphenyl)propyl ester
Uniqueness
2-Acetamido-3-(4-hydroxyphenyl)propanamide is unique due to its specific structural features, such as the presence of both an acetamido group and a hydroxyphenyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-acetamido-3-(4-hydroxyphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNKBEQRBIJDNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344321, DTXSID60876445 | |
Record name | ST088588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYROSINE-AMIDE,N-ACETYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7376-93-4, 1948-71-6 | |
Record name | ST088588 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYROSINE-AMIDE,N-ACETYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.